molecular formula C35H25NO12 B220431 21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid CAS No. 124425-50-9

21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid

Cat. No.: B220431
CAS No.: 124425-50-9
M. Wt: 651.6 g/mol
InChI Key: HNSQYWDWGNAIDS-UHFFFAOYSA-N
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Description

The compound you mentioned is also known as Dynemicin A . It is an anti-cancer enediyne drug . The natural product displays a bright purple color due to the anthraquinone chromophore structure within it .


Synthesis Analysis

The first reported chemical synthesis of Dynemicin A was accomplished by Myers and coworkers .


Molecular Structure Analysis

The molecular mass of the compound is 651.572 g·mol −1 . It has a dipole moment of 3.81 ± 1.08 D . The volume of the molecule is 576.25 Å 3 and the surface area is 457.52 Å .


Chemical Reactions Analysis

Dynemicin A is an antitumor natural product isolated from Micromonospora chersina which causes DNA strand cleavage .


Physical and Chemical Properties Analysis

The compound has a heat of formation of 1443.6 ± 16.7 kJ·mol −1 .

Properties

IUPAC Name

21,24,28-triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25NO12/c1-15(37)45-21-11-12-22(46-16(2)38)26-25(21)30(40)27-23(47-17(3)39)13-20-29(28(27)31(26)41)36-24-10-8-6-5-7-9-19-32(44-4)18(33(42)43)14-34(24)35(19,20)48-34/h11-13,19,24,36H,5-6,14H2,1-4H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSQYWDWGNAIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C4C(=CC(=C3C2=O)OC(=O)C)C56C7C#CCCC#CC(C5(O6)CC(=C7OC)C(=O)O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924805
Record name 6,8,11-Tris(acetyloxy)-3-methoxy-7,12-dioxo-1,4,7,12,13,14-hexahydro-4a,14a-epoxy-4,14-hexa[1,5]ynonaphtho[2,3-c]phenanthridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124425-50-9
Record name Triacetyldynemicin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124425509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8,11-Tris(acetyloxy)-3-methoxy-7,12-dioxo-1,4,7,12,13,14-hexahydro-4a,14a-epoxy-4,14-hexa[1,5]ynonaphtho[2,3-c]phenanthridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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